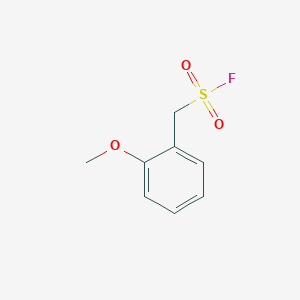

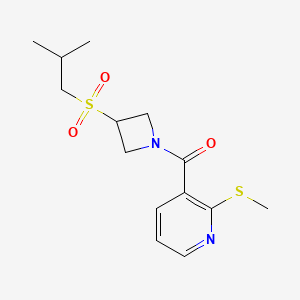

![molecular formula C18H18F3N3S B2360877 4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 429621-74-9](/img/structure/B2360877.png)

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide” can be inferred from its name. It likely contains a piperazine ring substituted at one nitrogen atom with a phenyl group and at the other nitrogen atom with a carbothioamide group that is further substituted with a 3-(trifluoromethyl)phenyl group .Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Activities

- Piperazine derivatives, including thiourea and urea compounds, have demonstrated promising antiviral activities, particularly against Tobacco mosaic virus (TMV), and potent antimicrobial effects. These activities highlight their potential use in combating various viral and microbial infections (Reddy et al., 2013).

Hypoglycemic Activities

- Certain N-(1-adamantyl)carbothioamide derivatives, including piperazine compounds, showed notable hypoglycemic activity in diabetic rats, suggesting potential applications in diabetes treatment (Al-Abdullah et al., 2015).

Cardiotonic Agents

- A range of phenylpiperazinoalkoxyphenyl thiazolidine carbothioamides, related to piperazine derivatives, displayed potent positive inotropic activity, indicating their use as cardiotonic agents (Nate et al., 1987).

Antitubercular Activity

- N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives have shown promising antitubercular activity, making them potential candidates for tuberculosis treatment (Patel & Telvekar, 2014).

Insecticidal Properties

- Derivatives of piperazine, like 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), have displayed insecticidal activities, suggesting their use in pest control (Cai et al., 2010).

Anticancer Activities

- 1,2,4-Triazine derivatives bearing piperazine amide moieties have been investigated for their anticancer activities, particularly against breast cancer cells, indicating potential in oncology (Yurttaş et al., 2014).

Soluble Epoxide Hydrolase Inhibition

- Piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase, a key enzyme, suggesting applications in disease treatment where this enzyme plays a role (Thalji et al., 2013).

Building Blocks for Drug Discovery

- Enantiomerically pure trifluoromethylated piperazines have been synthesized, serving as valuable building blocks in drug discovery, especially for stereospecific medicinal applications (Sánchez-Roselló et al., 2014).

Inhibition of Bacterial Phosphopantetheinyl Transferase

- Piperazine-1-carbothioamide derivatives like ML267 have shown to inhibit bacterial phosphopantetheinyl transferase, thereby thwarting bacterial growth and affecting secondary metabolism. This suggests potential in developing new antibacterial strategies (Foley et al., 2014).

Direcciones Futuras

The future directions for research on “4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide” could include further investigation into its synthesis, physical and chemical properties, and potential biological activities. Given the biological activities observed for other piperazine derivatives, this compound could be of interest in medicinal chemistry .

Propiedades

IUPAC Name |

4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3S/c19-18(20,21)14-5-4-6-15(13-14)22-17(25)24-11-9-23(10-12-24)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCBIBFMKSWYCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

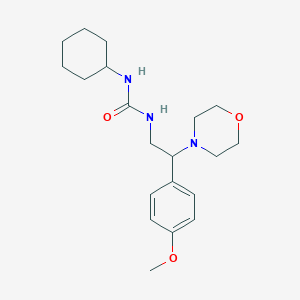

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2360794.png)

![(2R)-6-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/no-structure.png)

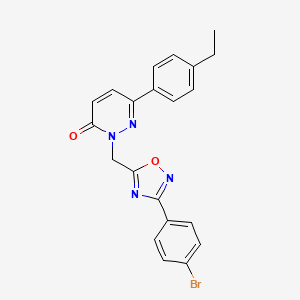

![N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360798.png)

![N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide](/img/structure/B2360801.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2360812.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride](/img/structure/B2360813.png)